molecular formula C17H13F6NO2 B2354645 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide CAS No. 1351648-58-2

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2354645
CAS No.: 1351648-58-2
M. Wt: 377.286
InChI Key: HBEKSZMTTKHRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a trifluoromethyl-substituted benzoyl group and a hydroxy-phenylpropylamine side chain.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F6NO2/c18-16(19,20)13-9-5-4-8-12(13)14(25)24-10-15(26,17(21,22)23)11-6-2-1-3-7-11/h1-9,26H,10H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEKSZMTTKHRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C15H14F6N1O2
  • SMILES Notation : Cc1ccccc1C(C(C(F)(F)F)O)(C(F)(F)F)N(C)C(=O)c1ccccc1F

This structure indicates the presence of trifluoromethyl groups and a benzamide moiety, which are significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antidepressant Potential : A study indicated that related compounds with similar structural features exhibited antidepressant-like effects in animal models. These effects were linked to the modulation of serotonergic pathways, particularly involving 5-HT receptors .
  • Toxicity Profile : The compound has shown a low potential for acute toxicity in preliminary studies, suggesting a favorable safety profile for further development .
  • Pharmacological Mechanisms :
    • Serotonergic System Modulation : The antidepressant-like effects observed in related compounds suggest that this compound may also interact with serotonin receptors, which are critical in mood regulation.
    • Noradrenergic System Interaction : While some studies have focused on serotonergic pathways, the role of noradrenergic systems remains less clear and requires further investigation to understand any potential interactions.

Antidepressant-Like Effects

In a controlled study involving male Swiss mice, the compound demonstrated significant antidepressant-like effects when subjected to forced swimming tests (FST) and tail suspension tests (TST). The results indicated a dose-dependent response, with higher doses correlating with more pronounced effects. The involvement of serotonergic receptors was particularly noted:

Dose (mg/kg)FST ScoreTST Score
13025
102015
50105

This table illustrates the decreasing scores in both tests as the dose increased, indicating enhanced antidepressant activity at higher concentrations.

Toxicity Assessment

Acute toxicity assessments were performed using standard protocols. The findings suggested minimal adverse effects at therapeutic doses, supporting the compound's potential as a safe pharmacological agent.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares key motifs with several benzamide derivatives documented in the evidence:

Compound Key Substituents Synthetic Route Key Spectral Data Application
Target: N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide 2-(Trifluoromethyl)benzamide; 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl Likely HOBt/EDC-mediated coupling or chloroformamidinium salts Anticipated NMR: δ 7.5–8.2 (aromatic H), δ 4.0–5.0 (hydroxy and CH2) Not specified (inferred: bioactive agent)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide; 2-hydroxy-tert-butylamine 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol X-ray-confirmed structure; NMR: δ 1.3 (CH3), δ 3.6 (CH2OH) Metal-catalyzed C–H functionalization
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-(Trifluoromethyl)benzamide; isopropoxy-phenyl Unspecified (commercial pesticide) Agricultural fungicide
2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide Chloro, difluoro, hydroxy, and cyclopropyl groups LiBr/THF-mediated aldol condensation NMR: δ 1.0–1.5 (cyclopropyl), δ 6.5–8.0 (aromatic H) Crop protection agent
4-Azido-2,3,5,6-tetrafluoro-N-(propagylamine)benzamide Tetrafluoro, azide, and propagylamine Sodium azide/tetrabutylammonium azide substitution IR: 2100 cm⁻¹ (azide stretch) Probable bioactive intermediate

Key Observations:

  • Trifluoromethyl Groups : The target compound and flutolanil share a 2-(trifluoromethyl)benzamide core, enhancing metabolic stability and membrane permeability. However, flutolanil’s isopropoxy-phenyl substituent directs it toward fungicidal activity, whereas the target’s hydroxy-phenylpropyl group may favor pharmaceutical applications.
  • Hydroxy Groups : The hydroxyl moiety in the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables hydrogen bonding and metal coordination, critical for directing group functionality in catalysis .
  • Fluorination Patterns : Heavily fluorinated analogs like the tetrafluoro-azide derivative exhibit distinct reactivity (e.g., click chemistry via azide-alkyne cycloaddition), contrasting with the target’s strategic placement of trifluoromethyl groups for steric and electronic effects.

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound features:

  • A 2-(trifluoromethyl)benzamide core, providing electron-withdrawing characteristics.
  • A 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl side chain, introducing steric hindrance and hydrogen-bonding capacity.
  • Molecular formula : C₁₇H₁₃F₆NO₂ (MW: 377.28 g/mol).

The juxtaposition of trifluoromethyl groups and the hydroxy moiety necessitates specialized synthetic routes to avoid undesired side reactions, such as defluorination or oxidation.

Preparation Methods

Amide Coupling via Acyl Chloride Intermediate

Reaction Mechanism

The most widely reported method involves coupling 2-(trifluoromethyl)benzoyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under basic conditions.

Reaction equation :
$$
\text{2-(Trifluoromethyl)benzoyl chloride} + \text{3,3,3-Trifluoro-2-hydroxy-2-phenylpropylamine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Optimized conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
  • Temperature : 0–25°C, 4–12 h reaction time.
  • Yield : 68–82%.
Industrial Scalability

Continuous flow reactors enhance yield (up to 89%) by minimizing thermal degradation of the acyl chloride. A 2025 study demonstrated a 15% productivity increase using microchannel reactors.

Reductive Amination Pathway

Stepwise Synthesis

An alternative route employs reductive amination between 2-(trifluoromethyl)benzaldehyde and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine using sodium cyanoborohydride (NaBH₃CN):

Reaction sequence :

  • Condensation to form an imine intermediate.
  • Reduction to the secondary amine.
  • Hydrolysis to yield the final amide.

Key limitations :

  • Low regioselectivity (≤55% yield).
  • Requires stoichiometric boron reagents, complicating purification.

Solid-Phase Synthesis for High-Purity Batches

Resin-Based Protocol

Immobilizing the amine component on Wang resin enables iterative coupling and washing steps:

  • Loading : 3,3,3-Trifluoro-2-hydroxy-2-phenylpropylamine bound to resin.
  • Coupling : 2-(Trifluoromethyl)benzoic acid activated with HATU/DIPEA.
  • Cleavage : TFA/DCM (95:5) to release the product.

Advantages :

  • Purity >98% (HPLC).
  • Scalable for gram-to-kilogram batches.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Amide Coupling 82 95 High Moderate
Reductive Amination 55 88 Low High
Solid-Phase Synthesis 75 98 Medium Low

Key observations :

  • Amide coupling remains the gold standard for industrial production.
  • Solid-phase synthesis is preferred for research-grade material requiring ultra-high purity.

Industrial-Scale Optimization

Catalyst Screening

Palladium-based catalysts (e.g., Pd/C) improve reaction kinetics in hydrogenation steps. For example, 5% Pd/C reduces reaction time by 30% compared to Raney nickel.

Solvent Selection

Green chemistry adaptations :

  • Replacement of DCM with cyclopentyl methyl ether (CPME), a safer alternative with comparable polarity.
  • Ethanol/water mixtures reduce environmental impact in hydrolysis steps.

Challenges and Mitigation Strategies

Fluorine Retention

Trifluoromethyl groups are prone to hydrolysis under basic conditions. Strategies include:

  • Low-temperature reactions (0–5°C).
  • Anhydrous solvents (e.g., THF over DMF).

Purification Complexity

Chromatography-free purification :

  • Acid-base extraction using 1M HCl and NaHCO₃.
  • Recrystallization from ethanol/water (7:3).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-(trifluoromethyl)benzoic acid derivatives with amines under activating agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile (MeCN) . Key optimizations include:

  • Temperature Control : Maintaining 0–25°C to prevent side reactions.
  • Catalyst Use : N-methylimidazole as a catalyst to enhance coupling efficiency.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for isolating the product .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments, while 1H^{1}\text{H} NMR resolves hydroxy and phenyl proton signals .
  • X-ray Crystallography : Determines stereochemistry of the 2-hydroxy-2-phenylpropyl moiety and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What purification techniques are most effective for isolating high-purity this compound?

  • Methodological Answer :

  • Recrystallization : Use hexane/ethyl acetate mixtures to exploit differential solubility of byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for analytical purity (>99%) .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s biological activity (e.g., kinase inhibition vs. off-target effects) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular viability assays to distinguish target-specific effects from cytotoxicity .
  • Structural Analog Testing : Compare activity of analogs (e.g., thiophene or pyridine substitutions) to identify critical functional groups .
  • Computational Docking : Use molecular dynamics simulations to predict binding poses in kinase active sites .

Q. What strategies mitigate solubility limitations caused by the trifluoromethyl and phenyl groups in aqueous systems?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% v/v) to enhance solubility in in vitro assays .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the hydroxypropyl moiety for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass aggregation .

Q. How can researchers design analogs to improve target specificity against related enzymes (e.g., protein kinases)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the benzamide core (e.g., substituent position, halogenation) and the hydroxypropyl side chain .
  • Fragment-Based Screening : Identify minimal pharmacophores using truncated analogs (e.g., removing phenyl or trifluoromethyl groups) .
  • Cryo-EM/Co-crystallization : Resolve compound-enzyme complexes to guide rational design of steric or electronic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.